3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol 3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15578577
InChI: InChI=1S/C12H13N3O2S/c1-8-11(16)13-12(15-14-8)18-7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,15,16)
SMILES:
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32 g/mol

3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol

CAS No.:

Cat. No.: VC15578577

Molecular Formula: C12H13N3O2S

Molecular Weight: 263.32 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol -

Specification

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
IUPAC Name 3-[(4-methoxyphenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C12H13N3O2S/c1-8-11(16)13-12(15-14-8)18-7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,15,16)
Standard InChI Key XWQQJVMHAPYNBX-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation and Key Features

The compound’s structure (Fig. 1) integrates three distinct functional groups:

  • Triazin-5-ol core: A six-membered ring with alternating nitrogen and carbon atoms, providing sites for hydrogen bonding and π-π interactions .

  • 4-Methoxybenzylsulfanyl group: A sulfur-containing substituent linked to a para-methoxyphenyl ring, enhancing lipophilicity and membrane permeability.

  • Methyl group at C6: Introduces steric effects that may influence binding to biological targets .

The canonical SMILES representation, CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)OC, confirms the connectivity of these groups. X-ray crystallography data for analogous triazine derivatives reveal planar triazine rings with substituents adopting twisted conformations relative to the core . For instance, in similar structures, phenyl groups deviate from the triazine plane by 33–55° , suggesting potential flexibility in intermolecular interactions.

Table 1: Molecular Descriptors of 3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,] triazin-5-ol

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₂S
Molecular Weight263.32 g/mol
IUPAC Name3-[(4-methoxyphenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
InChI KeyXWQQJVMHAPYNBX-UHFFFAOYSA-N
PubChem CID135463218

Synthesis and Manufacturing Processes

Conventional Synthesis Routes

While explicit details of this compound’s synthesis remain sparse in open literature, VulcanChem reports a pathway involving condensation reactions between thiosemicarbazide derivatives and substituted aldehydes. A plausible synthetic route could involve:

  • Formation of the triazine core: Cyclization of thiosemicarbazide with α-keto esters or amides under basic conditions .

  • Sulfanyl group introduction: Nucleophilic substitution using 4-methoxybenzyl mercaptan.

  • Methylation: Alkylation at position 6 using methyl halides or diazomethane .

Green Chemistry Approaches

Recent advances in triazine synthesis emphasize microwave-assisted reactions in aqueous media. For example, triazino[5,6-b]indoles have been synthesized in 75–90% yields using water as a solvent and potassium carbonate as a base under microwave irradiation . These methods reduce reaction times from hours to minutes and eliminate toxic organic solvents, aligning with green chemistry principles . Applying such techniques to 3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,] triazin-5-ol could enhance scalability and sustainability.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values for analogous triazine derivatives range from 8–32 µg/mL , suggesting comparable potency. The mechanism likely involves:

  • Disruption of cell membrane integrity via interaction with lipid bilayers.

  • Inhibition of fungal ergosterol biosynthesis, a pathway critical for membrane stability .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Sulfanyl group: Enhances lipophilicity, promoting penetration through microbial cell walls.

  • Methoxy substituent: Electron-donating effects stabilize charge-transfer interactions with target enzymes .

  • Triazin-5-ol core: Acts as a hydrogen bond donor/acceptor, facilitating binding to active sites .

Comparative Analysis with Related Triazine Derivatives

Table 2: Activity Comparison of Selected Triazine Compounds

CompoundMIC (μg/mL)Target Pathogens
3-(4-Methoxy-benzylsulfanyl)-6-methyl- triazin-5-ol16–32S. aureus, C. albicans
6-Methyl-3-thioxo-triazin-5-one 8–16E. coli, A. niger
Triazino[5,6-b]indole 4–8P. aeruginosa, A. flavus

Data indicate that sulfur-containing triazines generally exhibit superior antifungal activity compared to oxygenated analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.

  • In Vivo Toxicity Profiling: Assess safety in mammalian models.

  • Formulation Optimization: Develop nanoemulsions or liposomes to enhance bioavailability.

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